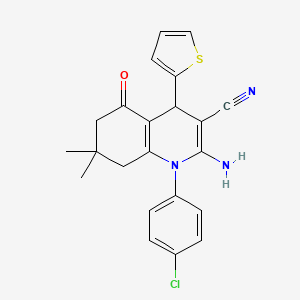![molecular formula C22H16IN3O6 B11544448 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11544448.png)
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound that features a combination of nitrophenoxy, acetamido, and iodobenzoate functional groups
Méthodes De Préparation
The synthesis of 4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of phenol to form 2-nitrophenol, followed by its conversion to 2-nitrophenoxyacetic acid.
Acetamidation: The 2-nitrophenoxyacetic acid is then reacted with acetamide to form the acetamido intermediate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted benzoates, and hydrolyzed products.
Applications De Recherche Scientifique
4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions between small molecules and biological targets.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but they often include key proteins or enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can be compared with other similar compounds, such as:
4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: This compound features a similar nitrophenoxy group but differs in the acetamido and iodobenzoate groups.
2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE: This compound has a methoxy group instead of an acetamido group and a chlorobenzoate group instead of an iodobenzoate group.
The uniqueness of 4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H16IN3O6 |
|---|---|
Poids moléculaire |
545.3 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C22H16IN3O6/c23-18-6-2-1-5-17(18)22(28)32-16-11-9-15(10-12-16)13-24-25-21(27)14-31-20-8-4-3-7-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
Clé InChI |
DZLVHZQVONMOSZ-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])I |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine-2-carboxylic acid [4-(benzothiazol-2-ylsulfanyl)-3-nitro-benzylidene]-hydrazide](/img/structure/B11544368.png)
![1-(2,4-dichlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B11544373.png)
![N-({N'-[(E)-(4-Ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11544377.png)
![4-(4-{4-[2,4-bis(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-2,5-bis(4-nitrophenyl)-1H-imidazole](/img/structure/B11544382.png)
![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11544384.png)

![2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11544412.png)
![2-({4,6-Bis[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,5-triazin-2-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11544415.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544418.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544426.png)
![(4Z)-4-[2-(hexyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11544430.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544433.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544458.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11544466.png)
